molecular formula C12H12F4N2O2 B6343361 N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine CAS No. 221202-26-2

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine

Cat. No.: B6343361
CAS No.: 221202-26-2
M. Wt: 292.23 g/mol
InChI Key: ZCBXUBSMAVMJJA-UHFFFAOYSA-N
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Description

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine: is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropylmethoxy group, two difluoromethoxy groups, and a benzamidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamidine Core: The benzamidine core can be synthesized through the reaction of a suitable benzaldehyde derivative with an amine, followed by cyclization.

    Introduction of Difluoromethoxy Groups: The difluoromethoxy groups are introduced via nucleophilic substitution reactions, often using difluoromethoxy reagents under basic conditions.

    Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is typically added through an alkylation reaction, using cyclopropylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy groups, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamide
  • N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzonitrile
  • N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzylamine

Uniqueness

Compared to similar compounds, N-Cyclopropylmethoxy-6-difluoromethoxy-2,3-difluoro-benzamidine is unique due to its benzamidine core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N'-(cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O2/c13-7-3-4-8(20-12(15)16)9(10(7)14)11(17)18-19-5-6-1-2-6/h3-4,6,12H,1-2,5H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBXUBSMAVMJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON=C(C2=C(C=CC(=C2F)F)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)OC(F)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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